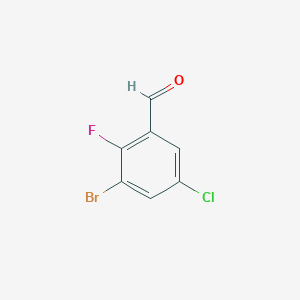
3-Bromo-5-chloro-2-fluorobenzaldehyde
Übersicht
Beschreibung
3-Bromo-5-chloro-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrClFO and its molecular weight is 237.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
Benzaldehyde derivatives are often involved in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
3-Bromo-5-chloro-2-fluorobenzaldehyde is known to be an intermediate in organic syntheses . It is a reactant in the synthesis of 3,4-diamino-3-cyclobutene-1,2-diones and 9,10-Dihydro-9,10-diboraanthracenes . These compounds may participate in various biochemical pathways, affecting downstream effects.
Biologische Aktivität
3-Bromo-5-chloro-2-fluorobenzaldehyde is an organic compound characterized by its unique halogenated structure, which significantly influences its biological activity. This article delves into the compound's biological properties, including its antimicrobial and anticancer activities, supported by research findings and case studies.
This compound has the following chemical attributes:
- Molecular Formula : CHBrClF
- Molecular Weight : 227.46 g/mol
- Appearance : Yellow crystalline solid
- Melting Point : 120-122°C
- Solubility : Insoluble in water; soluble in organic solvents like ethanol and chloroform.
The presence of halogen atoms (Br, Cl, F) in the structure plays a crucial role in its reactivity and biological interactions. These substituents are known to exhibit electron-withdrawing effects, which can enhance the compound's reactivity in various biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. Preliminary studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | High Inhibition |
| Candida albicans | Low Inhibition |
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. In vitro experiments have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis (programmed cell death) in these cells, potentially through the activation of specific signaling pathways.
Case studies have reported the following findings:
- Breast Cancer Cell Line (MCF-7) :
- Concentration: 10 µM
- Result: 50% reduction in cell viability after 48 hours.
- Colon Cancer Cell Line (HT-29) :
- Concentration: 20 µM
- Result: Induction of apoptosis observed via flow cytometry.
The biological activity of this compound is attributed to its ability to interact with cellular components:
- Cell Signaling Interference : The halogen substituents can modulate signaling pathways associated with cell growth and apoptosis.
- DNA Interaction : The compound may bind to DNA or RNA, disrupting replication and transcription processes.
Comparative Analysis with Related Compounds
To understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Bromo-4-fluorobenzaldehyde | CHBrF | Exhibits moderate antimicrobial activity; less potent than target compound. |
| 3-Bromo-5-chloro-4-fluorobenzaldehyde | CHBrClF | Similar reactivity; potential for varied biological effects due to different substitution pattern. |
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDFJQCDJMWXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















